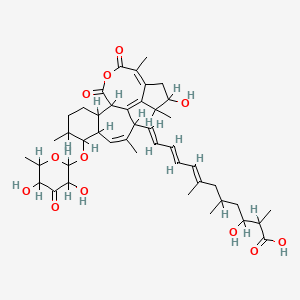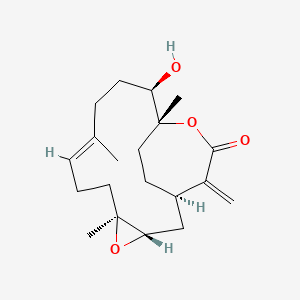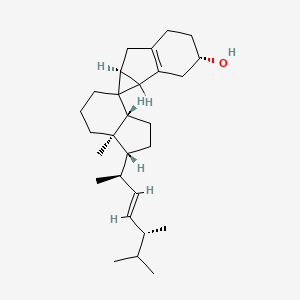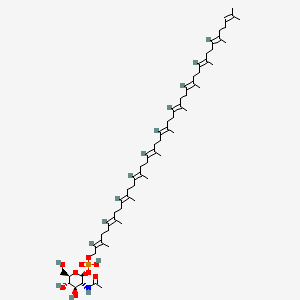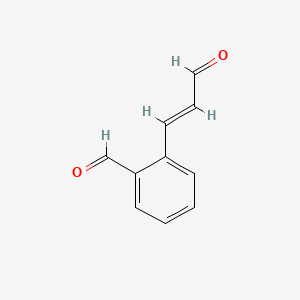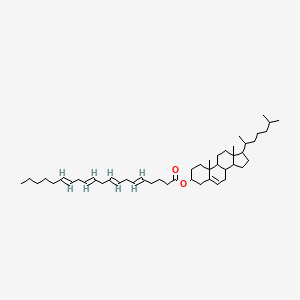
Cholesteryl arachidonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl arachidonate is a cholesterol ester formed by the esterification of cholesterol with arachidonic acid. It is a significant component of the lipid core of low-density lipoproteins (LDL) and plays a crucial role in lipid metabolism and storage. This compound is involved in various biological processes, including inflammation and cellular signaling .
准备方法
Synthetic Routes and Reaction Conditions: Cholesteryl arachidonate can be synthesized through esterification reactions. One common method involves the ester interchange method, where cholesteryl acetate reacts with the methyl esters of arachidonic acid using sodium ethylate as a catalyst. This process yields this compound in crystalline form .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of cholesterol with free fatty acids, acid anhydrides, or acid chlorides. These methods require precise control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: Cholesteryl arachidonate undergoes various chemical reactions, including oxidation, hydrolysis, and esterification.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Oxidized cholesteryl esters, which exhibit various biological activities.
Hydrolysis Products: Free cholesterol and arachidonic acid.
科学研究应用
Cholesteryl arachidonate has diverse applications in scientific research:
Chemistry: It is used to study lipid oxidation and the formation of oxidized lipid products.
Biology: this compound is involved in cellular signaling pathways and inflammation.
Medicine: It is a marker for cardiovascular diseases and is studied for its role in atherosclerosis.
Industry: this compound is used in the formulation of liposomes and other lipid-based delivery systems.
作用机制
Cholesteryl arachidonate exerts its effects through various molecular targets and pathways:
Lipid Metabolism: It is hydrolyzed by enzymes such as acid cholesteryl ester hydrolase, releasing cholesterol and arachidonic acid.
Inflammation: Oxidized this compound products can activate inflammatory pathways, including the NF-κB signaling pathway.
Cellular Signaling: It plays a role in cellular signaling by modulating lipid rafts and binding to transmembrane proteins.
相似化合物的比较
Cholesteryl arachidonate is unique among cholesteryl esters due to its polyunsaturated fatty acid component. Similar compounds include:
Cholesteryl linoleate: Another cholesteryl ester with a polyunsaturated fatty acid, involved in similar biological processes.
Cholesteryl oleate: A cholesteryl ester with a monounsaturated fatty acid, less prone to oxidation compared to this compound.
Cholesteryl palmitate: A cholesteryl ester with a saturated fatty acid, primarily involved in lipid storage.
This compound’s unique structure and reactivity make it a valuable compound for studying lipid metabolism, inflammation, and cardiovascular diseases.
属性
分子式 |
C47H76O2 |
|---|---|
分子量 |
673.1 g/mol |
IUPAC 名称 |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+ |
InChI 键 |
IMXSFYNMSOULQS-SXXSVFILSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
同义词 |
cholesteryl arachidonate cholesteryl arachidonate eicosatetraenoate cholesteryl arachidonate, (3beta)-(all Z)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
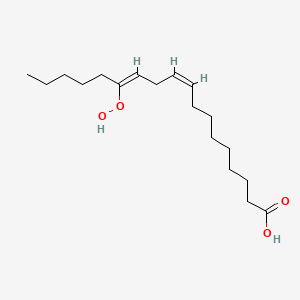
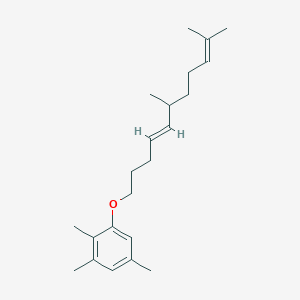
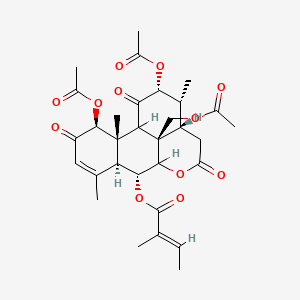
![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)
